1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime
Description
1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is a fluorinated pyrrole derivative featuring a carbaldehyde group at the 2-position of the pyrrole ring and a 2-fluorophenyl substituent at the nitrogen atom. The oxime functional group (–CH=N–OH) is formed via the reaction of the aldehyde group with hydroxylamine. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine and the versatility of the oxime group in coordination chemistry and bioactivity .
Properties
IUPAC Name |
(NE)-N-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-5-1-2-6-11(10)14-7-3-4-9(14)8-13-15/h1-8,15H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBBKNMWCKFKMB-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C=NO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C=CC=C2/C=N/O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime typically involves the following steps:
Formation of 2-fluorophenylpyrrole: This can be achieved through the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst.
Oxime Formation: The resulting 2-fluorophenylpyrrole is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate enzyme activity or receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 169036-71-9)
- Structural Difference : The fluorine atom is at the para position of the phenyl ring instead of ortho.
- The para isomer may exhibit stronger dipole moments due to symmetrical charge distribution .
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde (CAS 22162-51-2)
- Structural Difference: A nitro (–NO₂) group replaces fluorine at the ortho position.
- Impact : The nitro group is a stronger electron-withdrawing group than fluorine, increasing the electrophilicity of the pyrrole ring and aldehyde group. This enhances reactivity in nucleophilic oxime formation but may reduce metabolic stability in biological systems .
Modifications to the Aldehyde/Oxime Group
1-ethenyl-1H-Pyrrole-2-carboxaldehyde Oxime (CAS 1108157-60-3)
- Structural Difference : An ethenyl (–CH=CH₂) group replaces the 2-fluorophenyl substituent.
- The ethenyl group introduces conjugation, which may stabilize the oxime tautomer and alter UV-Vis absorption properties .
1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde (CAS 1465885-15-7)
- Structural Difference : A ketone-containing phenylethyl group (–CH₂–C(=O)–Ph) is attached to the pyrrole nitrogen.
- The ketone moiety adds a hydrogen-bond acceptor site, influencing supramolecular interactions .
Physicochemical Properties
| Compound | LogP* | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| 1-(2-Fluorophenyl)-... Oxime | 2.1 | ~120–125 (est.) | Moderate (DMSO, ethanol) |
| 1-(4-Fluorophenyl)-... Carbaldehyde | 1.8 | 135–140 | High (DMSO) |
| 1-(2-Nitrobenzyl)-... Carbaldehyde | 2.5 | 160–165 | Low (hexane/DCM) |
| 1-ethenyl-... Oxime | 1.3 | ~90–95 (est.) | High (methanol) |
*Calculated using fragment-based methods.
Biological Activity
1-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H8FN3O
- CAS Number : 338392-33-9
The presence of a fluorophenyl group and a pyrrole ring contributes to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with various neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluR), which are involved in neuroinflammatory processes.
- Enzyme Inhibition : Inhibition of specific enzymes linked to cancer cell metabolism and inflammatory pathways.
- Cytokine Production Modulation : Reduction in pro-inflammatory cytokines has been observed with related compounds, indicating potential anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies on pyrazole derivatives have shown their ability to inhibit cancer cell proliferation through mechanisms such as:
- Inhibition of Protein Interactions : Disruption of protein-protein interactions in cancer pathways.
- Targeting Bromodomain Proteins : Effective in reducing tumor growth in preclinical models.
| Study | Findings |
|---|---|
| Nature Study | Inhibition of BRD4 led to reduced tumor growth |
| PMC Research | Pyrazole derivatives showed anti-inflammatory effects by modulating cytokine levels |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that:
- Certain analogs can significantly reduce the production of pro-inflammatory cytokines in vitro.
- Compounds related to this compound have shown efficacy in animal models for pain reduction.
Case Studies
- Nature Study : A study published in Nature highlighted that pyrazole derivatives could effectively inhibit BRD4, leading to reduced tumor growth in mouse models of lung cancer.
- PMC Research : Research indicated that related compounds exhibited anti-inflammatory effects by modulating cytokine levels, showcasing their therapeutic potential against inflammatory diseases.
- Bioorg Med Chem Study : A study focused on pyrrole derivatives demonstrated that certain compounds showed significant analgesic activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Specifically, the oxime derivative exhibited promising results in reducing pain responses in animal models.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrrole Core : Condensation reactions between appropriate aldehydes and amines.
- Oxime Formation : Reaction with hydroxylamine to yield the oxime derivative.
Q & A
Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime, and how can reaction yields be optimized?
The oxime can be synthesized via condensation of 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride under reflux in ethanol/water. Key parameters include pH control (6–7) and temperature (70–80°C). Yields (~85–98%) depend on aldehyde purity and reaction time optimization, as seen in analogous oxime syntheses . For reproducibility, monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm oxime formation using IR (C=N stretch ~1600 cm⁻¹) .
Q. How should researchers characterize the structural identity of this oxime derivative?
Use a multi-technique approach:
- NMR : Confirm the oxime’s formation via disappearance of the aldehyde proton (~9.5–10 ppm) and appearance of an NH signal (~11–12 ppm) in ¹H NMR .
- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), employ SHELXL for structure refinement. Reference monoclinic systems (e.g., P21/c space group, β ~104.9°) observed in related oxime derivatives for comparative analysis .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 235.1) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for oxime tautomers (syn vs. anti)?
Tautomeric equilibria can lead to conflicting NMR signals. To resolve this:
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals, indicating dynamic interconversion .
- Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with experimental IR/Raman spectra .
- For crystallographic confirmation, compare bond lengths (C=N ~1.28 Å) and torsion angles with published oxime structures .
Q. How can computational methods aid in predicting the reactivity of this oxime in nucleophilic addition reactions?
- Perform frontier molecular orbital (FMO) analysis to identify nucleophilic sites. The oxime’s HOMO is typically localized on the N–O group, making it susceptible to electrophilic attack .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets, leveraging structural data from related pyrrole-carbaldehyde derivatives .
Q. What experimental design considerations are critical for studying the oxime’s biological activity?
- In vitro assays : Prioritize cytotoxicity screening (e.g., MTT assay) using cancer cell lines (IC50 determination). Compare with fluorophenyl-pyrrole analogs (e.g., methyl 3-amino-4-(2-fluorophenyl)-1H-pyrrole-2-carboxylate) to establish structure-activity relationships .
- Solubility optimization : Use co-solvents (DMSO/PBS) at ≤0.1% v/v to avoid false negatives. Validate solubility via dynamic light scattering (DLS) .
Data Interpretation & Methodological Challenges
Q. How can researchers address discrepancies in crystallographic refinement metrics (e.g., high R-factors)?
- Data quality : Ensure high-resolution data collection (≤1.0 Å) to reduce noise. Use SHELXD for phase solution and SHELXL for refinement, applying TWIN commands if twinning is detected .
- Thermal parameters : Anisotropic refinement for non-H atoms and riding models for H atoms improve accuracy. Compare ADPs with similar oxime structures (e.g., Ueq < 0.05 Ų for aromatic carbons) .
Q. What are the pitfalls in interpreting mass spectrometry fragmentation patterns for this oxime?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
